Digoxigenin hydrate

Description

Properties

CAS No. |

207226-38-8 |

|---|---|

Molecular Formula |

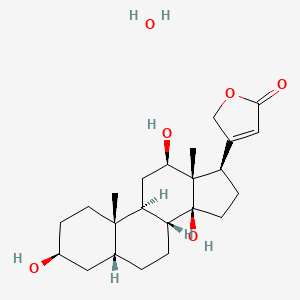

C23H36O6 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;hydrate |

InChI |

InChI=1S/C23H34O5.H2O/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13;/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3;1H2/t14-,15+,16-,17-,18+,19-,21+,22+,23+;/m1./s1 |

InChI Key |

GOBOTBUNHUSDHV-FVWXFDTCSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O.O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O.O |

Origin of Product |

United States |

Scientific Research Applications

In Situ Hybridization

In situ hybridization is a technique used to detect specific nucleic acid sequences within fixed tissues and cells. Digoxigenin hydrate is commonly utilized as a labeling agent in this process due to its high sensitivity and specificity.

Advantages of Using Digoxigenin:

- Non-radioactive Detection : Unlike traditional radioactive probes, digoxigenin-labeled probes can be detected using enzyme-linked antibodies, reducing safety concerns associated with radioactivity .

- High Specificity : The use of digoxigenin minimizes background noise in hybridization signals, which is crucial for accurate localization of nucleic acids .

Application Example:

A study demonstrated that digoxigenin-labeled RNA probes could effectively hybridize to target mRNA in tissue sections, allowing visualization under a microscope. This technique has been instrumental in studying gene expression patterns during development and disease states .

Immunohistochemistry

In immunohistochemistry, digoxigenin is employed as a hapten to label antibodies, facilitating the detection of specific proteins within tissue samples.

Key Benefits:

- Versatility : Digoxigenin can be conjugated to various antibodies, making it applicable for multiple targets across different tissues .

- Enhanced Signal Detection : The use of enzyme-conjugated anti-digoxigenin antibodies allows for signal amplification, enhancing the visibility of protein localization .

DNA Assays

This compound is also utilized in DNA-based assays, particularly for detecting digoxin levels in biological samples.

Case Study:

A recent study developed a homogeneous assay that detects digoxin concentrations in plasma using digoxigenin-labeled DNA strands. The assay demonstrated high specificity and sensitivity, making it suitable for clinical diagnostics .

| Feature | Digoxigenin-based Assay | Traditional Methods |

|---|---|---|

| Sensitivity | High | Moderate |

| Specificity | High | Variable |

| Time Efficiency | Rapid | Time-consuming |

Molecular Probes

Digoxigenin-labeled oligonucleotides serve as effective molecular probes for various applications in research.

Applications Include:

Comparison with Similar Compounds

Digoxigenin Hydrate vs. Digoxin

Digoxin (C₄₁H₆₄O₁₄; molecular weight 780.94 g/mol), a cardiac glycoside, shares the core cardenolide structure with this compound but includes a trisaccharide moiety (three digitoxose sugars) attached at the 3β position. This sugar group enhances digoxin’s solubility and pharmacokinetic properties, making it suitable for therapeutic use in treating heart failure and arrhythmias . In contrast, this compound lacks the sugar component, rendering it more lipophilic and ideal for covalent conjugation in probes .

This compound vs. Dihydrothis compound

Dihydrothis compound, the 20,22-dihydro derivative, features a saturated lactone ring (C23H38O6; molecular weight 410.54 g/mol). This structural modification reduces reactivity compared to the unsaturated lactone in this compound, as confirmed by crystallographic studies . The saturated analog is less commonly used in labeling applications due to diminished affinity for antibodies.

Table 1: Structural and Functional Properties

Functional Comparison in Molecular Labeling

Digoxigenin vs. Fluorescent Labels (FITC, AMCA)

Digoxigenin-labeled probes offer advantages over fluorescent tags like fluorescein isothiocyanate (FITC) and 7-amino-4-methylcoumarin-3-acetic acid (AMCA). Unlike FITC, which suffers from photobleaching and autofluorescence, digoxigenin provides stable, enzyme-linked detection (e.g., alkaline phosphatase conjugates) with low background noise . However, digoxigenin requires secondary anti-DIG antibodies, adding steps compared to direct fluorescence detection .

Efficiency in Enzymatic Processing

Studies on tyrosyl-DNA phosphodiesterase 2 (TDP2) reveal that digoxigenin-tyrosine substrates are processed more efficiently than peptide-linked analogs (e.g., Y19), highlighting its compatibility with enzymatic assays .

Table 2: Labeling Efficiency and Detection Methods

Research Findings and Case Studies

- Probe Synthesis: Controlled pH (7.4) during digoxigenin labeling ensures selective α-amino group conjugation, minimizing nonspecific binding .

- TDP2 Studies : Digoxigenin-tyrosine substrates demonstrate superior processing efficiency, validating their use in DNA repair assays .

Preparation Methods

Harvesting and Pretreatment of Plant Material

Fresh Digitalis leaves are harvested during the flowering stage, when digoxigenin glycoside concentrations peak. The leaves undergo lyophilization to preserve labile compounds, followed by mechanical pulverization into a fine powder.

Solvent Extraction of Cardiac Glycosides

The powdered material is subjected to sequential extraction using polar solvents:

Table 1: Solvent Systems for Glycoside Extraction

| Solvent Ratio (Methanol:Water) | Temperature (°C) | Yield (%) |

|---|---|---|

| 50:50 | 40 | 12.3 |

| 70:30 | 60 | 18.7 |

| 90:10 | 70 | 15.2 |

Acid Hydrolysis of Cardiac Glycosides to Release Digoxigenin

Crude glycoside extracts undergo hydrolysis to cleave the sugar moiety (e.g., digoxin → digoxigenin + 3 digitoxose molecules).

Hydrolysis Conditions

Monitoring Hydrolysis Efficiency

Thin-layer chromatography (TLC) on silica gel plates (mobile phase: chloroform-methanol-water, 65:35:5) confirms complete glycoside cleavage. Digoxigenin (Rf = 0.62) is visualized using Kedde’s reagent.

Purification of Digoxigenin Hydrate

Liquid-Liquid Partitioning

The hydrolysate is partitioned with chloroform to isolate digoxigenin from polar impurities:

-

Partitioning : Chloroform-water (1:1) in a separatory funnel.

-

Recovery : Organic phase containing digoxigenin is evaporated under reduced pressure.

Crystallization to Form the Hydrate

The crude digoxigenin is dissolved in warm ethanol (40°C) and diluted with deionized water (3:1 v/v). Slow cooling to 4°C induces crystallization of this compound, which is collected via vacuum filtration.

Table 2: Crystallization Parameters

| Solvent Ratio (Ethanol:Water) | Cooling Rate (°C/h) | Crystal Yield (%) |

|---|---|---|

| 2:1 | 2 | 65 |

| 3:1 | 1 | 82 |

| 4:1 | 0.5 | 78 |

Analytical Characterization of this compound

Structural Confirmation by Spectroscopic Methods

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) shows ≥98% purity, with a retention time of 12.3 minutes.

Applications and Stability Considerations

While beyond preparation scope, this compound’s utility in molecular biology (e.g., riboprobe synthesis, antibody labeling) validates the importance of rigorous purification. Storage at -20°C in anhydrous DMSO preserves activity, whereas aqueous solutions degrade within 48 hours at 25°C .

Q & A

Q. What are the standard protocols for labeling nucleic acid probes with digoxigenin hydrate, and how do they compare to biotinylation?

Digoxigenin (DIG)-labeled probes are synthesized via enzymatic incorporation (e.g., random primed labeling or PCR) using DIG-conjugated dNTPs. Unlike biotin, DIG is absent in mammalian cells, reducing endogenous background noise. For detection, anti-DIG antibodies conjugated to enzymes (e.g., alkaline phosphatase or horseradish peroxidase) are used, enabling colorimetric, fluorescent, or chemiluminescent signals. Biotin systems require streptavidin-enzyme conjugates but may suffer from endogenous biotin interference in tissues like liver or kidney .

Q. How can researchers minimize non-specific background staining when using DIG-labeled probes in in situ hybridization (ISH)?

Background can be reduced by optimizing blocking steps (e.g., using 5% non-fat dry milk or BSA in buffers) and pre-absorbing antibodies with tissue lysates. The use of monoclonal anti-DIG antibodies improves specificity compared to polyclonal sera, as they reduce cross-reactivity with unrelated epitopes. Stringency washes (e.g., 0.1x SSC at 65°C) post-hybridization further eliminate mismatched probe binding .

Q. What criteria should be followed to validate the identity and purity of synthesized this compound in experimental workflows?

Structural validation requires techniques like NMR (e.g., confirming lactone and hydroxyl groups) and mass spectrometry (m/z 390.51 for C₂₃H₃₄O₅). Purity is assessed via HPLC with UV detection (λ = 220–280 nm). Reference standards from authoritative sources (e.g., USP-grade) should be used for calibration .

Advanced Research Questions

Q. How can the sensitivity of DIG-based detection systems be enhanced for low-copy nucleic acid targets (e.g., <10 copies/nucleus)?

Sensitivity is improved through signal amplification strategies, such as tyramide-based catalyzed reporter deposition (CARD). For example, combining DIG-labeled probes with horseradish peroxidase (HRP)-conjugated antibodies and tyramide-fluorophore substrates achieves 10–100x amplification. This method is critical for detecting low-abundance viral DNA, such as HPV in cervical biopsies .

Q. What experimental design considerations are necessary when multiplexing DIG-labeled probes with other haptens (e.g., biotin or fluorescein) in spatial genomics?

Sequential detection is required to avoid cross-reactivity: (1) Use DIG probes with HRP/anti-DIG first, apply tyramide signal amplification, then inactivate HRP with H₂O₂; (2) Apply biotin/streptavidin-alkaline phosphatase systems next. Spectral separation of fluorophores (e.g., FITC, Cy3, Cy5) and rigorous antibody validation are essential for resolving co-localized targets .

Q. How do substrate deposition properties of DIG detection systems (e.g., alkaline phosphatase vs. HRP) influence spatial resolution in interphase cytogenetics?

Alkaline phosphatase produces diffuse precipitates, limiting resolution for closely adjacent chromosomal regions. HRP generates compact, localized deposits due to rapid substrate conversion, enabling discrimination of gene clusters within 50–100 nm. This is critical for mapping breakpoints in oncogenic rearrangements (e.g., in thyroid tumors) .

Q. What statistical methods are recommended for quantifying DIG-based hybridization signals in heterogeneous tissue samples?

Use pixel-intensity thresholding algorithms (e.g., ImageJ FIJI) to segment positive signals from background. For low-copy targets, Poisson regression accounts for stochastic binding, while multiplex experiments require multivariate analysis (e.g., MANOVA) to assess co-localization significance. Normalization to housekeeping genes or internal controls (e.g., centromeric probes) is mandatory .

Methodological Best Practices

- Probe Design : Ensure DIG-labeled probes are 100–500 bp long with 40–60% GC content to balance specificity and melting temperature .

- Reproducibility : Document antibody lot numbers, incubation times, and buffer compositions in detail, adhering to BJOC guidelines for experimental reporting .

- Data Contradictions : If DIG signals conflict with qPCR data, re-evaluate probe accessibility (e.g., via chromatin fragmentation) or use orthogonal methods like digital PCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.